5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

BRD4 bromodomain BROMOscan

CAS 2034504-31-7 is a validated BD2-biased BRD4 bromodomain inhibitor with sub-nanomolar affinity (Kd 0.300 nM) and 11-fold selectivity over BD1. Its unique thienopyrimidinone core and 5-bromofuran pharmacophore distinguish it from pan-BET chemotypes. Ideal for chemical biology probe development and assay validation. Procure as reference standard for BD2-selective SAR and biophysical assay benchmarking.

Molecular Formula C13H10BrN3O3S
Molecular Weight 368.21
CAS No. 2034504-31-7
Cat. No. B2514263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
CAS2034504-31-7
Molecular FormulaC13H10BrN3O3S
Molecular Weight368.21
Structural Identifiers
SMILESC1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18)
InChIKeyYFLSTUPYYPGAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide (CAS 2034504-31-7) – Pharmacophore Profile and Procurement-Relevant Context


5-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide (CAS 2034504-31-7, MW 368.21) is a synthetic small molecule built on the privileged thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is widely exploited in medicinal chemistry for ATP-competitive kinase inhibition and bromodomain targeting . The compound integrates a 5-bromo-furan-2-carboxamide moiety connected via an N-ethyl linker to the N3 position of the thienopyrimidinone core, a substitution architecture that defines its steric and electronic interaction profile at epigenetic reader domains . In vitro BROMOscan profiling reveals sub-nanomolar affinity for the second bromodomain of BRD4 (BRD4 BD2; Kd = 0.300 nM), with markedly weaker binding to BRD4 BD1 (Kd = 3.40 nM, ~11-fold selectivity), placing it among the highest-affinity BD2-biased chemotypes reported for this target class .

Why Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives Cannot Be Interchanged: Selectivity-Driven Differentiation of CAS 2034504-31-7


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a pharmacologically promiscuous core that has been successfully elaborated into inhibitors of Cdc7 (IC50 = 0.70 nM) , PI3Kδ (IC50 = 112 nM) , PDK1 (low μM range) , and BET bromodomains (IC50 = 3.3–42.0 nM across BD1/BD2 isoforms) . However, the precise bromodomain selectivity profile—BD1 versus BD2 bias—is exquisitely sensitive to the nature, length, and geometry of the N3 substituent, as SAR studies on 4-morpholinothieno[3,2-d]pyrimidine BET inhibitors have demonstrated . Generic substitution across thienopyrimidinone analogs without accounting for the specific 5-bromofuran-2-carboxamide pharmacophore would unpredictably alter BD1/BD2 affinity ratios, potentially destroying the BD2-biased selectivity that defines CAS 2034504-31-7 . The quantitative evidence below demonstrates exactly where this compound departs from in-class comparators.

Quantitative Differentiation of CAS 2034504-31-7: BROMOscan Kd, BD1/BD2 Selectivity Ratio, and Cross-Study Benchmarking Against Known BET Inhibitors


BRD4 BD2 Sub-Nanomolar Affinity with ~11-Fold Selectivity Over BD1: BROMOscan Kd Comparison

In BROMOscan profiling against human partial-length BRD4 bromodomains expressed in a bacterial system, CAS 2034504-31-7 exhibits a Kd of 0.300 nM for BD2 versus a Kd of 3.40 nM for BD1, yielding an approximately 11-fold BD2-over-BD1 selectivity ratio . This contrasts sharply with the pan-BET clinical comparator OTX-015 (birabresib), which shows a Kd of 11 nM for BRD4 BD2 and a balanced BD1/BD2 profile (EC50 range 10–19 nM across BRD2/3/4) . Although direct head-to-head data are not available for CAS 2034504-31-7 in the same assay plate as OTX-015, cross-study comparison under near-identical BROMOscan conditions reveals a ~37-fold greater BD2 affinity for CAS 2034504-31-7 relative to OTX-015, and a qualitatively distinct BD2-biased selectivity profile.

BRD4 bromodomain BROMOscan BD2 selectivity epigenetics

BD1 Affinity Drop-off by >900-Fold Between BROMOscan and Isothermal Titration Calorimetry: Conformational Binding Mode Evidence

While the BROMOscan assay reports a modest BRD4 BD1 Kd of 3.40 nM for CAS 2034504-31-7, orthogonal measurement by isothermal titration calorimetry (ITC) returns a drastically weaker Kd of 3.30E+3 nM (3.3 μM)—a >970-fold discrepancy . This assay-dependent divergence is consistent with a binding mode in which the compound engages BD1 only under conditions where the protein is immobilized (as in BROMOscan), while in solution (as in ITC) the conformational equilibrium of BD1 disfavors complex formation. No such ITC data are available for the closest structural analog, 1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS 2034530-05-5), which shares the identical N-ethyl-thienopyrimidinone linker but replaces the 5-bromofuran-2-carboxamide with a trimethylpyrazole-4-carboxamide moiety .

BRD4 BD1 isothermal titration calorimetry BROMOscan binding thermodynamics assay-dependent affinity

Structural Differentiation from the 4-Morpholinothieno[3,2-d]pyrimidine BET Inhibitor Series: 5-Bromofuran Pharmacophore vs. Morpholine at C4

The 4-morpholinothieno[3,2-d]pyrimidine series recently reported by Ran et al. (2024) identified compound 6c as the most potent BET inhibitor, with IC50 values of 3.3–42.0 nM across BET BD1/BD2 isoforms and antiproliferative IC50 of 8.6 nM in SU-DHL-4 cells . CAS 2034504-31-7 is structurally orthogonal: it retains the C4-oxo group on the thienopyrimidinone core (rather than a morpholine substitution), and places a 5-bromofuran-2-carboxamide at the N3 position via an ethyl linker . This fundamental C4/C3 substitution pattern difference—oxo vs. morpholine at C4, and bromofuran-carboxamide vs. morpholine at the N3-linked side chain—defines two distinct chemotypes within the broader thieno[3,2-d]pyrimidine BET inhibitor landscape. No cross-screening data exist, but the reported SAR for the 4-morpholino series demonstrates that BD1/BD2 selectivity is exquisitely sensitive to C4 and N3 modifications, meaning that CAS 2034504-31-7 occupies a unique, underexplored region of chemical space.

SAR thieno[3,2-d]pyrimidine BET inhibitor morpholine bromofuran scaffold hopping

Closest Structural Analog Identification: Bromine Position and Heterocycle Connectivity Dictate Affinity

The closest commercially available structural analog identified is 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide (CAS 2034263-49-3), which replaces the 5-bromofuran ring with a 4-bromothiophene-2-carboxamide . A second close analog is 1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS 2034530-05-5), which substitutes the brominated heterocycle entirely with a trimethylpyrazole . No BRD4 affinity data are publicly available for either analog, which precludes a direct quantitative comparison. However, the bromine atom positioning (C5 of furan in CAS 2034504-31-7 vs. C4 of thiophene in CAS 2034263-49-3) and the electronic character of the heterocycle (furan oxygen vs. thiophene sulfur) are established determinants of bromodomain acetyl-lysine pocket complementarity. The absence of published BRD4 data for these analogs underscores that CAS 2034504-31-7 is the only member of this N-ethyl-linked thienopyrimidinone carboxamide sub-series with validated BET target engagement.

structural analog bromine substitution furan thiophene carboxamide linker CAS 2034263-49-3

BRD4 BD2 Affinity Ranking: CAS 2034504-31-7 Among the Top BROMOscan Hits for BD2-Selective Chemotypes

A survey of publicly available BROMOscan Kd values for BRD4 BD2 across diverse chemotypes places CAS 2034504-31-7 (Kd = 0.300 nM) among the most potent BD2 binders reported. Representative BD2 Kd benchmarks include: the BD2-selective clinical candidate ABBV-744 (Kd ~1–2 nM range for BD2), the pan-BET inhibitor JQ-1 (IC50 ~33 nM for BD2, Kd not directly reported in BROMOscan), and the BD2-biased probe RVX-208 (apabetalone; Kd values in low nM range for BD2) . In the BROMOscan format specifically, CAS 2034504-31-7's 0.300 nM BD2 Kd is approximately 7-fold lower (i.e., more potent) than the 2.10 nM BD2 Kd reported for certain advanced BET inhibitors in the same assay format . While direct plate-based comparisons are absent, the rank-order positioning supports the classification of CAS 2034504-31-7 as a high-affinity BD2-binding chemotype suitable for further selectivity profiling.

BRD4 BD2 BROMOscan Kd ranking BD2-selective epigenetic probe

Procurement-Relevant Application Scenarios for 5-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide (CAS 2034504-31-7)


BD2-Selective Chemical Probe Development for Epigenetic Target Validation

The compound's 0.300 nM BROMOscan Kd for BRD4 BD2 with ~11-fold selectivity over BD1 establishes it as a viable starting point for developing BD2-biased chemical probes. Unlike pan-BET inhibitors such as JQ-1 (~2.3-fold BD1/BD2 ratio) or OTX-015 (balanced), CAS 2034504-31-7 provides intrinsic BD2 bias, enabling researchers to dissect BD2-specific transcriptional functions without confounding pan-BET pharmacology . Procurement of this compound is indicated for academic screening centers and biotech groups pursuing BD2-selective probe campaigns, particularly where thieno[3,2-d]pyrimidinone is desired as an alternative scaffold to the thienodiazepine or quinolinone chemotypes .

Structure-Activity Relationship (SAR) Expansion Around the N3-Ethyl-Linked Thienopyrimidinone Carboxamide Series

Among the N-ethyl-linked 4-oxothieno[3,2-d]pyrimidine-3(4H)-yl carboxamide sub-series, CAS 2034504-31-7 is the only member with publicly validated BRD4 target engagement . Its closest analogs—4-bromo-thiophene-2-carboxamide (CAS 2034263-49-3) and 1,3,5-trimethylpyrazole-4-carboxamide (CAS 2034530-05-5)—lack any reported BRD4 affinity data . Procurement of CAS 2034504-31-7 as a reference standard enables systematic SAR exploration of heterocycle identity (furan vs. thiophene vs. pyrazole) and bromine substitution position on BD2 affinity and selectivity, with the 5-bromofuran variant serving as the activity benchmark .

Biophysical Assay Development and Orthogonal Binding Validation Studies

The >970-fold discrepancy between BROMOscan (Kd = 3.40 nM) and ITC (Kd = 3,300 nM) measurements for BRD4 BD1 makes CAS 2034504-31-7 a uniquely informative tool compound for biophysical assay development. Research groups developing surface plasmon resonance (SPR), ITC, or fluorescence polarization assays for bromodomain binding can use this compound as a positive control for BD2 engagement and a diagnostic probe for assay-format-dependent BD1 detection. The extreme conditionality of BD1 binding serves as a stringent validation benchmark that pan-BET inhibitors with balanced BD1/BD2 affinity cannot provide .

Focused Epigenetic Library Design and High-Throughput Screening Deck Diversification

For commercial compound library vendors and institutional screening centers, CAS 2034504-31-7 represents a structurally distinct BD2-biased chemotype that diversifies screening decks away from overrepresented thienodiazepine (JQ-1-like), quinolinone (ABBV-744-like), and isoxazole (RVX-208-like) BET inhibitor scaffolds . Its C4-oxo thienopyrimidinone core with N3-ethyl-linked 5-bromofuran pharmacophore occupies chemical space not covered by the 4-morpholinothieno[3,2-d]pyrimidine series (Ran et al., 2024) , offering access to novel intellectual property and unexplored BD2 selectivity determinants .

Quote Request

Request a Quote for 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.